molecular formula C11H6IN B2784282 1-Iodo-2-naphthonitrile CAS No. 1261562-51-9

1-Iodo-2-naphthonitrile

Cat. No.: B2784282
CAS No.: 1261562-51-9
M. Wt: 279.08
InChI Key: ZZUXSFPDEOPEDQ-UHFFFAOYSA-N
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Description

1-Iodo-2-naphthonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with an iodine atom at the 1-position and a nitrile group (-CN) at the 2-position. Its molecular formula is C₁₁H₆IN, with a molecular weight of 278.08 g/mol (calculated from atomic masses: C=12.01, H=1.01, I=126.90, N=14.01). The compound is of significant interest in organic synthesis due to the reactivity of its iodine substituent, which enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), and the electron-withdrawing nitrile group, which directs further electrophilic substitution.

Applications span pharmaceutical intermediates, materials science, and catalysis, though further research is needed to fully characterize its reactivity and stability.

Properties

IUPAC Name

1-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXSFPDEOPEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-naphthonitrile can be synthesized through several methods. One common approach involves the Sandmeyer reaction, where 1-aminonaphthalene-2-carbonitrile is diazotized and then treated with iodine to replace the amino group with an iodine atom . Another method involves the palladium-catalyzed cyanation of 1-iodonaphthalene using a cyanide source .

Industrial Production Methods: Industrial production of 1-iodonaphthalene-2-carbonitrile typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

1-Iodo-2-naphthonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Key Differences:

Molecular Weight : The acetonitrile derivative is heavier due to the additional CH₂ group .

Reactivity : The direct nitrile in this compound enhances electron withdrawal, polarizing the aromatic ring more strongly than the acetonitrile group, which is less conjugated.

Synthetic Utility : The iodine in this compound is meta-directing, whereas the acetonitrile group in ’s compound may alter regioselectivity in subsequent reactions.

Biological Activity

1-Iodo-2-naphthonitrile is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom and a nitrile group attached to a naphthalene ring. The general structure can be represented as follows:

C11H8IN\text{C}_{11}\text{H}_8\text{IN}

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for the introduction of the nitrile group from aryl halides. For instance, a method has been reported where aryl iodides are reacted with nitroacetates in the presence of palladium catalysts to yield nitriles with good efficiency .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties , particularly against breast cancer cell lines such as MCF-7. A study demonstrated that derivatives of naphthonitrile compounds showed significant antiproliferative activity, suggesting that structural modifications could enhance their efficacy against various cancer types .

Table 1: Antiproliferative Activity of Naphthonitrile Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715
2-NaphthonitrileMCF-720
4-Iodo-1-naphthonitrileMCF-710

This table illustrates the potency of various naphthonitrile derivatives against MCF-7 cells, highlighting that even small changes in structure can lead to significant differences in biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have suggested that iodine substitution may influence interactions with estrogen receptors, potentially modulating pathways involved in cell proliferation and apoptosis .

Other Biological Activities

In addition to anticancer effects, compounds related to this compound have shown promise in other areas:

  • Antimicrobial Activity : Some studies have reported that naphthalene derivatives possess antimicrobial properties, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer efficacy of several naphthonitrile derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized various assays to assess cytotoxicity and determined IC50 values for multiple cell lines.

Case Study 2: Synthesis and Biological Evaluation

Another investigation involved synthesizing a series of iodinated naphthalene derivatives and evaluating their biological activity. The study concluded that the introduction of iodine at specific positions on the naphthalene ring could enhance biological activity, particularly against certain cancer cell lines .

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